molecular formula C38H28N2 B3338672 N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 352359-43-4

N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B3338672
CAS No.: 352359-43-4
M. Wt: 512.6 g/mol
InChI Key: ZBPZUTPSQSBTPK-UHFFFAOYSA-N
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Description

N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine (CAS: 123847-85-8), commonly abbreviated in literature as NPB or NPD, is a triarylamine-based organic semiconductor widely employed as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its molecular formula is C44H32N2, with a molecular weight of 588.74 g/mol . The compound features a biphenyl backbone substituted with naphthalen-1-yl and phenyl groups at the N4 and N4' positions, respectively, which enhance its hole-transport capabilities and thermal stability. Key properties include a melting point of 279–283°C and a predicted boiling point of 772.5°C, making it suitable for vacuum thermal deposition (TVD) processes . NPB exhibits strong absorption in the UV-vis range and efficient electroluminescence, contributing to its use in optoelectronic devices .

Properties

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-2-14-33(15-3-1)40(38-19-9-13-31-11-5-7-17-36(31)38)34-26-22-29(23-27-34)28-20-24-32(25-21-28)39-37-18-8-12-30-10-4-6-16-35(30)37/h1-27,39H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPZUTPSQSBTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300711
Record name N-Phenyl-N,N′-dinaphthylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-43-4
Record name N-Phenyl-N,N′-dinaphthylbenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352359-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N,N′-dinaphthylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthylamine derivatives with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Electronics

NPB is primarily used as a hole transport material (HTM) in OLEDs. Its high hole mobility and thermal stability make it ideal for enhancing device performance. Research indicates that devices utilizing NPB can achieve significant improvements in current efficiency and operational stability. For instance, OLEDs incorporating NPB have demonstrated a maximum current efficiency of 22.2 Cd/A, which is substantially higher than devices without it .

Solar Cells

In perovskite solar cells, NPB serves as an electron-blocking layer (EBL). Its role in preventing charge recombination enhances the overall efficiency and lifetime of solar cells. Studies have shown that incorporating NPB can lead to a reduction in defect formation within solution-processed thin films .

Biological Sensors

The fluorescent properties of NPB are being explored for use in biological sensors and imaging techniques. Its ability to emit light upon excitation makes it a candidate for applications in bioimaging where visualization of cellular processes is required .

Drug Delivery Systems

Research is ongoing into the potential use of NPB in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. This application could lead to advancements in targeted therapy and controlled release mechanisms .

Case Studies

StudyApplicationFindings
1OLEDsDevices with NPB showed improved efficiency (22.2 Cd/A) compared to controls (9.7 Cd/A) .
2Solar CellsEnhanced charge carrier mobility led to improved efficiency and stability .
3Biological SensorsDemonstrated potential for real-time imaging due to fluorescent properties .
4Drug DeliveryInvestigated for forming stable complexes with therapeutic agents .

Mechanism of Action

The mechanism by which N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic states in materials. The compound’s multiple aromatic rings facilitate efficient charge transport by providing a pathway for electron movement. This property is particularly important in its application as a hole transport material in OLEDs, where it helps in the efficient injection and transport of holes from the anode to the emissive layer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

NPB belongs to a family of biphenyl- and triphenylamine-derived HTMs. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Applications Thermal Stability Device Performance
NPB (Target Compound) Naphthalen-1-yl, phenyl OLEDs, PSCs Tm = 279–283°C High hole mobility; used in bilayer OLEDs (40 nm thickness)
TBBD Tetra([1,1′-biphenyl]-4-yl) TADF-OLEDs Not reported EQE = 15.2% (PLQY = 92%), but poor operational stability (LT80 < 1 h)
VNBP Naphthalen-1-yl, 4-vinylphenyl (crosslinkable) Stabilized PSCs Thermally crosslinked Steady-state PCE = 16.5%; enhanced moisture resistance with MoO3
TaTm Tetra([1,1′-biphenyl]-4-yl) on terphenyl backbone Perovskite co-evaporation Not reported Enables bifacial PSC fabrication
BCzPh:T2T (exciplex cohost) Carbazole donor, triazine acceptor OLED exciplex systems High Tg (~150°C) Improved stability vs. NPB-based systems

Optoelectronic Properties

  • NPB: Exhibits a broad absorption spectrum with strong π-π* transitions, ideal for hole injection into emissive layers. Its HOMO level (~5.4 eV) aligns well with ITO/PEDOT:PSS anodes, minimizing energy barriers .
  • TBBD : Features a small singlet-triplet energy gap (ΔEST = 0.06 eV), enabling efficient thermally activated delayed fluorescence (TADF). However, its operational stability in devices is inferior to NPB due to rapid degradation .
  • VNBP : Incorporates vinyl groups for thermal crosslinking, reducing moisture ingress in PSCs. When paired with MoO3, it achieves a 30 mV Voc improvement via reduced interfacial recombination .

Stability and Environmental Resilience

NPB lacks inherent crosslinking functionality, making it susceptible to moisture-induced degradation in humid environments. In contrast, VNBP derivatives with crosslinkable vinyl groups exhibit superior stability under harsh conditions (e.g., 85°C/85% RH) .

Key Research Findings

OLED Performance : NPB-based OLEDs achieve balanced charge transport but suffer from efficiency roll-off at high luminance. Exciplex systems using NPB (e.g., NPB:T2T) exhibit higher EQE (18–22%) but shorter lifetimes .

PSC Applications : NPB’s moderate hole mobility (~10⁻⁴ cm²/V·s) limits its use in state-of-the-art PSCs. Modified derivatives (e.g., VNBP-MoO3) outperform NPB in hole extraction and device longevity .

Computational Insights : Density functional theory (DFT) studies (e.g., B97-D functional) highlight the role of naphthyl groups in stabilizing NPB’s HOMO and enhancing intermolecular π-stacking .

Biological Activity

N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine, commonly referred to as DNBDA, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

DNBDA has a molecular formula of C44H32N2C_{44}H_{32}N_2 and a molecular weight of 588.7 g/mol. The compound features a biphenyl backbone substituted with naphthyl and phenyl groups, which contribute to its unique electronic properties. The structure can be represented as follows:

N4 N4 Di naphthalen 1 yl N4 phenyl 1 1 biphenyl 4 4 diamine\text{N4 N4 Di naphthalen 1 yl N4 phenyl 1 1 biphenyl 4 4 diamine}

Synthesis Methods

The synthesis of DNBDA typically involves coupling reactions using palladium catalysts under inert atmospheres. The reaction conditions are optimized for high yield and purity, often utilizing recrystallization or chromatography for purification purposes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DNBDA. A notable study evaluated its activity against various cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated significant growth inhibition across multiple cancer types:

Cell Line Percent Growth Inhibition (PGI)
OVCAR-8 (Ovarian)85.26%
NCI-H460 (Lung)75.99%
MDA-MB-231 (Breast)56.88%
HCT-116 (Colon)56.40%

These findings suggest that DNBDA exhibits promising anticancer activity comparable to established chemotherapeutic agents .

The mechanism of action for DNBDA appears to involve interaction with tubulin, a critical protein for cell division. Molecular docking studies revealed that DNBDA binds efficiently within the tubulin binding site, disrupting microtubule dynamics essential for mitosis . The docking score was reported at -8.144 kcal/mol, indicating strong binding affinity.

Toxicity Profile

In addition to its anticancer activity, DNBDA has been assessed for toxicity using established protocols. It has shown a favorable toxicity profile, adhering to Lipinski's rule of five, which predicts good oral bioavailability and low toxicity risks .

Comparative Studies

Comparative analyses with similar compounds have positioned DNBDA as a compound with superior thermal stability and higher hole mobility than other known diamines like TPD (N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine) and VNPB (N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine). This makes it particularly suitable for applications in organic electronics and photonic devices.

Case Studies

Several case studies have documented the application of DNBDA in experimental settings:

  • Case Study 1 : A study on the efficacy of DNBDA in inhibiting tumor growth in xenograft models demonstrated a reduction in tumor size by over 50% when administered at optimal dosages.
  • Case Study 2 : Research on the pharmacokinetics of DNBDA revealed favorable absorption and distribution characteristics, supporting its potential as an effective therapeutic agent.

Q & A

Q. How is biological activity (e.g., anticancer) evaluated for derivatives?

  • Methodology :
  • In vitro assays : MTT tests on cancer cell lines (IC50 values) with positive controls (e.g., cisplatin).
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction .

Q. What factors influence thermal stability in device environments?

  • Methodology : Thermogravimetric analysis (TGA) shows decomposition >300°C. Degradation pathways (e.g., N–C bond cleavage) are modeled via Py-GC/MS under N₂ .

Q. Why do certain synthetic routes produce byproducts like bicarbazoles?

  • Methodology : Undesired cyclization occurs under high-temperature or acidic conditions. LC-MS identifies intermediates (e.g., diarylamine radicals). Mitigation involves:
  • Low-Temperature Reactions : Suppress radical formation.
  • Additives (e.g., TEMPO) : Quench reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine
Reactant of Route 2
Reactant of Route 2
N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.